N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS No.: 324759-10-6
Cat. No.: VC5532848
Molecular Formula: C15H11N3O3S2
Molecular Weight: 345.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 324759-10-6 |
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Molecular Formula | C15H11N3O3S2 |
Molecular Weight | 345.39 |
IUPAC Name | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) |
Standard InChI Key | ROWPVUGDDLIIOA-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₂N₃O₃S₂) consists of two interconnected heterocycles:
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A thiophene ring substituted at the 2-position with a carboxamide group (-CONH-) and at the 5-position with a nitro group (-NO₂).
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A thiazole ring substituted at the 4-position with a phenyl group and at the 5-position with a methyl group.
Key Physicochemical Properties
The nitro group enhances electrophilic reactivity, while the carboxamide and thiazole moieties contribute to hydrogen-bonding interactions, influencing bioavailability and target binding .
Synthetic Pathways and Optimization
Synthesis of 5-Nitrothiophene-2-carboxylic Acid
The precursor methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) is synthesized via nitration of methyl 5-methylthiophene-2-carboxylate using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 44–67% . Key steps include:
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Nitration:
Critical parameters: Temperature control (<5°C) prevents over-nitration .
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Ester Hydrolysis:
The methyl ester is hydrolyzed to 5-nitrothiophene-2-carboxylic acid using refluxing methanol with sulfuric acid (62–96% yield) .
Formation of the Carboxamide Linkage
The carboxylic acid is converted to the corresponding carboxamide via activation (e.g., using thionyl chloride to form the acyl chloride) and subsequent coupling with 5-methyl-4-phenylthiazol-2-amine:
Reaction Conditions:
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Solvent: Dichloromethane or THF
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Base: Triethylamine (to scavenge HCl)
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Temperature: 0°C to room temperature
Purification and Characterization
Purification is typically achieved via silica gel chromatography (eluent: ethyl acetate/hexane). Characterization data include:
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¹H NMR: Signals for aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.1–3.0 ppm), and carboxamide NH (δ 10–12 ppm) .
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MS (ESI+): m/z 359.1 [M+H]⁺.
Biological Activity and Mechanistic Insights
While no direct studies on N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide exist, structurally related compounds exhibit:
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Antimicrobial Activity: Nitrothiophenes disrupt bacterial cell wall synthesis .
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Kinase Inhibition: Thiazole-carboxamides target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
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Anticancer Potential: Nitro groups induce oxidative stress in cancer cells .
Hypothesized Mechanism: The nitro group may act as a prodrug, undergoing enzymatic reduction to generate reactive nitrogen species (RNS), while the thiazole moiety modulates target specificity.
Parameter | Recommendation |
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Storage | -20°C under inert atmosphere (N₂/Ar) |
Toxicity | Likely irritant (eyes/skin); handle with PPE |
Stability | Sensitive to light and humidity; store in amber vials |
Research Gaps and Future Directions
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Target Validation: Identification of protein targets via proteomics or docking studies.
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SAR Studies: Modifying the phenyl or nitro groups to enhance potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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